molecular formula C11H7BrClFN2 B15279772 2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine

2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine

Cat. No.: B15279772
M. Wt: 301.54 g/mol
InChI Key: NZUAKEHNEUOBQU-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine is a heterocyclic aromatic compound that contains bromine, fluorine, chlorine, and methyl substituents on a pyrimidine ring

Preparation Methods

The synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of a suitable pyrimidine precursor, followed by the introduction of the bromo and fluoro substituents on the phenyl ring. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources under controlled temperatures and solvents to achieve the desired product.

Chemical Reactions Analysis

2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine) can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, potentially targeting various biological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar compounds to 2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine include other halogenated pyrimidines and phenyl derivatives. These compounds share structural similarities but may differ in their specific substituents and resulting properties. For example:

  • 2-(3-Bromo-4-fluorophenyl)acetonitrile
  • 3-(3-Bromo-4-fluorophenyl)propanoic acid

Properties

Molecular Formula

C11H7BrClFN2

Molecular Weight

301.54 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine

InChI

InChI=1S/C11H7BrClFN2/c1-6-4-10(13)16-11(15-6)7-2-3-9(14)8(12)5-7/h2-5H,1H3

InChI Key

NZUAKEHNEUOBQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC(=C(C=C2)F)Br)Cl

Origin of Product

United States

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